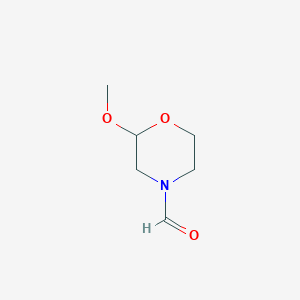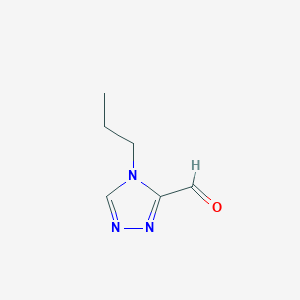
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromine atom, an ethenyl group, a methyl group, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. Common synthetic routes include:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Ethenylation: Introduction of the ethenyl group through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Methylation: Introduction of the methyl group using a Friedel-Crafts alkylation reaction with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as the catalyst.
Methylsulfonylation: Introduction of the methylsulfonyl group using a sulfonyl chloride (e.g., methylsulfonyl chloride) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine atom can be replaced by other substituents.
Oxidation Reactions: Oxidation of the ethenyl group to form corresponding epoxides or aldehydes.
Reduction Reactions: Reduction of the bromine atom to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., sodium methoxide) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic interactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzene,1-bromo-4-methyl-: Similar structure but lacks the ethenyl and methylsulfonyl groups.
Benzene,1-(bromomethyl)-4-methyl-: Contains a bromomethyl group instead of the ethenyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar but lacks the ethenyl group.
Uniqueness
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethenyl group allows for additional reactivity, while the methylsulfonyl group enhances solubility and stability.
Propiedades
Fórmula molecular |
C10H11BrO2S |
|---|---|
Peso molecular |
275.16 g/mol |
Nombre IUPAC |
1-bromo-3-ethenyl-2-methyl-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-4-8-7(2)9(11)5-6-10(8)14(3,12)13/h4-6H,1H2,2-3H3 |
Clave InChI |
PSRISGSRGCHCMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C=C)S(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
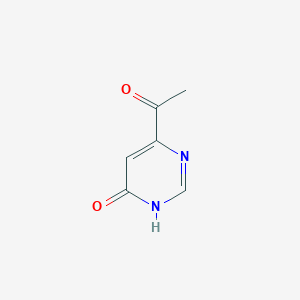


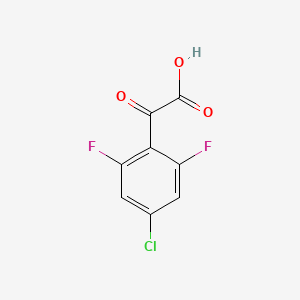

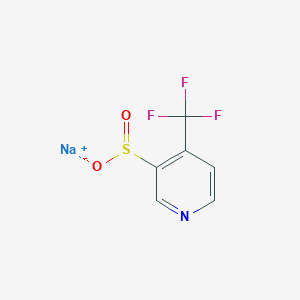
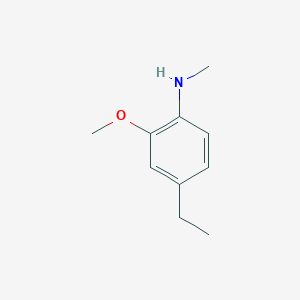
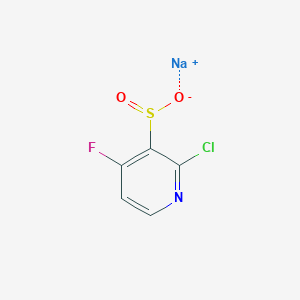
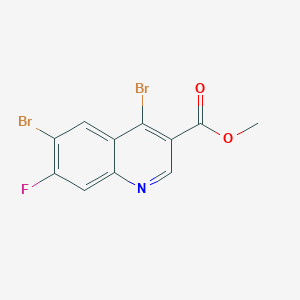
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)

